N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chlorophenyl)-1-methyl-N⁶-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the N⁴ position and a 3-methylphenyl group at the N⁶ position. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes such as Janus kinase 3 (JAK3) and antifungal proteins . The compound’s molecular formula is C₁₉H₁₈ClN₇ (molecular weight: 379.85 g/mol).
Properties
Molecular Formula |
C19H17ClN6 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-5-3-7-14(9-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-15-8-4-6-13(20)10-15/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
BLQXJFHYSRWCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper (Cu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N4-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Inferred from structural similarity to JAK3 inhibitors in .
Key Findings from Comparative Analysis
Substituent Position and Selectivity: The 3-chlorophenyl group at N⁴ (target compound) is associated with JAK3 inhibition, as seen in , where similar derivatives demonstrated nanomolar affinity for JAK3 . In contrast, bis(3-chlorophenyl) substitution (NSC11668) conferred antifungal activity, likely due to altered hydrophobicity and membrane interaction . Methoxy groups (e.g., N⁶-(3-chloro-4-methoxyphenyl), ) enhance solubility but may reduce kinase binding due to steric hindrance .
Halogen vs. Alkyl Substituents: Chlorine (electron-withdrawing) at the 3-position improves target binding through hydrophobic and halogen-bonding interactions, as observed in JAK3 and KCa2 modulators . Methyl groups (electron-donating) at N⁶ (target compound) may enhance metabolic stability compared to ethyl or morpholinopropyl groups () .
Solubility and Pharmacokinetics :
- The target compound’s solubility is unreported, but analogs with methyl/methoxy groups (e.g., ) generally exhibit higher aqueous solubility than halogen-rich derivatives (e.g., NSC11668) .
- The ethyl-substituted analog () showed low solubility (0.5 µg/mL), suggesting that bulkier N⁶ substituents may hinder dissolution .
Case Study: JAK3 vs. Antifungal Activity
- JAK3 Selectivity : The target compound’s 3-methylphenyl group at N⁶ may reduce off-target effects compared to bis-chlorophenyl analogs (NSC11668), which lack kinase selectivity .
- Antifungal Mechanism : NSC11668’s dual 3-chlorophenyl groups likely interact with fungal cytochrome P450 enzymes, a mechanism less relevant to kinase inhibition .
Biological Activity
N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS# 896004-09-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN6, with a molecular weight of 364.8 g/mol. Its structure includes a fused pyrazolo and pyrimidine ring system characterized by multiple nitrogen atoms, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896004-09-4 |
| Molecular Formula | C19H17ClN6 |
| Molecular Weight | 364.8 g/mol |
| Structure Features | Chlorophenyl and methyl groups at specific positions |
Anticancer Properties
Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, it has been tested against A549 (lung cancer) and HCT-116 (colon cancer) cells.
- In Vitro Studies : The compound demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells. This suggests that it effectively inhibits cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest at the S and G2/M phases .
The mechanism by which this compound exerts its effects appears to involve inhibition of cyclin-dependent kinases (CDKs). Molecular docking studies have shown that it binds effectively to CDK2/cyclin A2 complexes, forming critical hydrogen bonds with key residues such as Leu83, which is essential for its inhibitory activity.
- Apoptosis Induction : Flow cytometric analyses revealed that the compound significantly increases the BAX/Bcl-2 ratio (an indicator of apoptosis), suggesting its role as an apoptotic inducer .
Case Studies and Comparative Analysis
Several studies have compared this compound with other similar compounds in terms of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Different phenyl substitutions | Inhibits protein kinases |
| N~4~-[(2-fluorophenyl)]-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Fluorinated phenyl group | Anticancer properties |
| N~4~-[(2-chloro-phenyl)]-N~6~-methyl-1H-pyrazolo[3,4-d]pyrimidine | Chlorinated phenyl group | Potential anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
